molecular formula C29H31NO B11931252 PrNMI CAS No. 1541244-33-0

PrNMI

Cat. No.: B11931252
CAS No.: 1541244-33-0
M. Wt: 409.6 g/mol
InChI Key: LNMJOKWZPNIBKY-LKUDQCMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PrNMI involves a multi-step process starting with the preparation of the naphthalene derivative, followed by the formation of the indene intermediate, and finally the coupling with morpholine. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for large-scale production, and ensuring compliance with regulatory standards for pharmaceutical compounds. This may include the use of continuous flow reactors and automated systems to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

PrNMI undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted morpholine derivatives .

Scientific Research Applications

PrNMI has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study cannabinoid receptor interactions and develop new synthetic methodologies.

    Biology: Investigated for its effects on peripheral neuropathy and pain management.

    Medicine: Potential therapeutic agent for treating chemotherapy-induced peripheral neuropathy and cancer-induced bone pain.

Mechanism of Action

PrNMI exerts its effects by selectively targeting the peripherally restricted cannabinoid 1 receptor. This interaction leads to the modulation of pain pathways and reduction of pain symptoms without central nervous system side effects. The molecular targets include cannabinoid receptors, and the pathways involved are primarily related to pain modulation and neuroinflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PrNMI is unique due to its peripherally restricted action, which minimizes central nervous system side effects while effectively managing pain symptoms. This makes it a promising candidate for pain management therapies, especially in conditions like chemotherapy-induced peripheral neuropathy and cancer-induced bone pain .

Properties

CAS No.

1541244-33-0

Molecular Formula

C29H31NO

Molecular Weight

409.6 g/mol

IUPAC Name

4-[2-[(3E)-3-[(4-propylnaphthalen-1-yl)methylidene]inden-1-yl]ethyl]morpholine

InChI

InChI=1S/C29H31NO/c1-2-7-22-12-13-23(27-9-4-3-8-26(22)27)20-25-21-24(28-10-5-6-11-29(25)28)14-15-30-16-18-31-19-17-30/h3-6,8-13,20-21H,2,7,14-19H2,1H3/b25-20+

InChI Key

LNMJOKWZPNIBKY-LKUDQCMESA-N

Isomeric SMILES

CCCC1=CC=C(C2=CC=CC=C12)/C=C/3\C=C(C4=CC=CC=C43)CCN5CCOCC5

Canonical SMILES

CCCC1=CC=C(C2=CC=CC=C12)C=C3C=C(C4=CC=CC=C43)CCN5CCOCC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.